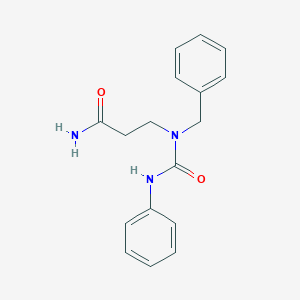

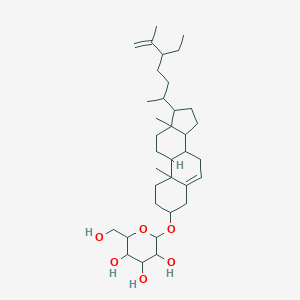

![molecular formula C16H15FN2O2 B240791 N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)

N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide, also known as DCFPyL, is a small molecule that has gained attention in the field of nuclear medicine due to its potential as a prostate-specific membrane antigen (PSMA) imaging agent. PSMA is a transmembrane protein that is highly expressed in prostate cancer cells, making it an attractive target for imaging and therapy. In

Mechanism of Action

DCFyL binds to PSMA on the surface of prostate cancer cells, allowing for the visualization of these cells using imaging techniques such as PET. PSMA is highly expressed in prostate cancer cells, but is also present in normal tissues such as the salivary glands, kidneys, and small intestine. This can lead to some background uptake of N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide in these tissues, which can be a limitation for imaging interpretation.

Biochemical and Physiological Effects:

DCFyL has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly cleared from the bloodstream, with a half-life of approximately 30 minutes. N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide is excreted primarily through the kidneys, which can lead to some background uptake in the urinary tract. In addition, N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide has been shown to have good tumor-to-background ratios in preclinical studies, indicating its potential for clinical translation.

Advantages and Limitations for Lab Experiments

DCFyL has several advantages for lab experiments, including its high affinity and specificity for PSMA, low toxicity, and good pharmacokinetic properties. However, there are also some limitations to consider. N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide has some background uptake in normal tissues such as the salivary glands, kidneys, and small intestine, which can affect imaging interpretation. In addition, N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not fully understood.

Future Directions

There are several future directions for DCFyL research, including its use in combination with other imaging modalities to improve the accuracy of prostate cancer detection, as well as its potential for therapy. PSMA-targeted therapy using radiolabeled compounds has shown promise in preclinical studies, and N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide could be a potential candidate for this approach. In addition, further studies are needed to fully understand the safety and efficacy of N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide in humans, and to optimize its imaging properties for clinical translation.

Synthesis Methods

DCFyL is synthesized using a multistep process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This is then reacted with N-(tert-butoxycarbonyl)-3-aminophenylalanine to form N-(tert-butoxycarbonyl)-3-(2-fluorobenzoyl)phenylalanine. The tert-butoxycarbonyl group is then removed using trifluoroacetic acid, and the resulting compound is reacted with dimethylformamide dimethyl acetal to form N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide.

Scientific Research Applications

DCFyL has shown promise as a PSMA imaging agent in preclinical studies. PSMA-targeted imaging has the potential to improve the detection and staging of prostate cancer, as well as guide therapy decisions. N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide has been shown to have high affinity and specificity for PSMA, making it a promising candidate for clinical translation. In addition, N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide has been used in combination with other imaging modalities, such as MRI and CT, to improve the accuracy of prostate cancer detection.

properties

Product Name |

N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide |

|---|---|

Molecular Formula |

C16H15FN2O2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

N-[3-(dimethylcarbamoyl)phenyl]-2-fluorobenzamide |

InChI |

InChI=1S/C16H15FN2O2/c1-19(2)16(21)11-6-5-7-12(10-11)18-15(20)13-8-3-4-9-14(13)17/h3-10H,1-2H3,(H,18,20) |

InChI Key |

XNNZFGYSOCAEKV-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoic acid](/img/structure/B240720.png)

![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)

![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)

![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)

![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)

![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)

![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)

![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)